molecular formula C18H16N2O4S2 B11013570 (2E)-3-(4-methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]prop-2-enamide

(2E)-3-(4-methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]prop-2-enamide

Cat. No.: B11013570
M. Wt: 388.5 g/mol
InChI Key: NBDFLBRHNODRCG-BJMVGYQFSA-N
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Description

(E)-3-(4-METHOXYPHENYL)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-2-PROPENAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methoxyphenyl group, a benzothiazolyl group, and a propenamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-METHOXYPHENYL)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halide and a suitable nucleophile.

    Formation of the Propenamide Moiety: The propenamide moiety is formed through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions and prevent decomposition of intermediates.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-METHOXYPHENYL)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl or benzothiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation Products: Formation of corresponding sulfoxides or sulfones.

    Reduction Products: Formation of amines or alcohols.

    Substitution Products: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

(E)-3-(4-METHOXYPHENYL)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-METHOXYPHENYL)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound with structural similarities in its ester moiety.

    Heparinoid Compounds: Compounds with similar sulfonyl groups and biological activities.

Uniqueness

(E)-3-(4-METHOXYPHENYL)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H16N2O4S2

Molecular Weight

388.5 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C18H16N2O4S2/c1-24-13-6-3-12(4-7-13)5-10-17(21)20-18-19-15-9-8-14(26(2,22)23)11-16(15)25-18/h3-11H,1-2H3,(H,19,20,21)/b10-5+

InChI Key

NBDFLBRHNODRCG-BJMVGYQFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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